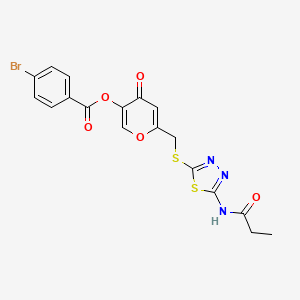

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Description

BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-3-5-11(19)6-4-10/h3-8H,2,9H2,1H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHOCZAUKTTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a pyran ring and a thiadiazole moiety, contribute to its potential therapeutic applications.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 423.5 g/mol. The structure incorporates multiple functional groups that enhance its biological reactivity and specificity towards various biological targets.

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence the interaction strength and specificity of the compound.

Interaction Studies

Studies have shown that this compound exhibits binding affinity to several biological targets, including:

- Enzymes : Potential inhibition of key metabolic pathways.

- Receptors : Modulation of receptor activity which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 4H-pyran and thiadiazole compounds possess significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various pathogens, including those responsible for tropical diseases like malaria and leishmaniasis .

Cytotoxicity Assays

In vitro studies utilizing the MTT assay have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 200 | 20 |

| 50 | 50 |

| 12.5 | 75 |

| 3.125 | 90 |

Case Study: Anticholinesterase Activity

A recent study evaluated the anticholinesterase activity of related thiadiazole derivatives, some exhibiting IC50 values lower than donepezil (a standard treatment for Alzheimer's disease). This suggests that similar compounds could be developed from the parent structure of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran .

Case Study: Antiparasitic Activity

Another study focused on the antiparasitic effects of related compounds against Trypanosoma brucei and Plasmodium falciparum. The derivatives showed EC50 values below 10 µM, indicating strong potential for further development as therapeutic agents against these diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyran-4-one core via cyclization of substituted diketones or esters under acidic/basic conditions.

- Step 2 : Thioether linkage formation between the pyran and 1,3,4-thiadiazol-2-yl moiety using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF .

- Step 3 : Esterification of the 4-bromobenzoate group via nucleophilic acyl substitution, often catalyzed by DMAP or pyridine .

- Purification : Column chromatography or recrystallization from ethanol/methanol mixtures is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm substitution patterns (e.g., bromobenzoyl protons at δ ~7.6–8.0 ppm and pyran carbonyl at δ ~170 ppm) .

- IR : Peaks at ~1720 cm (ester C=O) and ~1670 cm (amide C=O) validate functional groups .

- HRMS : Exact mass analysis to distinguish isotopic patterns (e.g., bromine’s 1:1 signature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiadiazole-pyran coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of sulfur atoms in thiadiazole derivatives .

- Catalysts : Use of Cu(I) or Fe(III) catalysts accelerates thioether bond formation, reducing side reactions .

- Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition risks. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 4-bromobenzoate with 4-methylbenzoate) to identify pharmacophores .

- Assay conditions : Standardize cell lines (e.g., HepG2 for anticancer) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Dose-response curves : Perform EC analyses to quantify potency differences across studies .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Molecular docking : Screen against target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite .

- Enzyme inhibition assays : Measure activity of key enzymes (e.g., topoisomerase II for anticancer effects) pre- and post-treatment .

- Metabolomics : Use LC-MS to track metabolite changes in treated cells, identifying pathways disrupted by the compound .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

- Biodegradation tests : OECD 301F protocol to measure degradation rates in water/soil matrices .

- Bioaccumulation : Use logP values (estimated via HPLC) to predict partitioning in aquatic organisms .

- Ecotoxicology : Acute toxicity assays on Daphnia magna or Vibrio fischeri to establish EC thresholds .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Temperature control : Store at –20°C in amber vials to prevent photodegradation of the bromobenzoyl group .

- Lyophilization : Convert to a stable powder form under inert gas (N) to avoid hydrolysis of the ester bond .

- Stability-indicating assays : Periodic HPLC-UV checks (λ = 254 nm) to monitor degradation products .

Q. How can structural analogs be rationally designed to enhance bioactivity while reducing toxicity?

- SAR studies : Replace the 4-bromo substituent with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on target binding .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetates) to improve solubility and reduce off-target effects .

- Toxicity screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity profiling of analogs .

Q. What experimental approaches resolve conflicting spectral data (e.g., ambiguous NOE correlations in NMR)?

- Advanced NMR : 2D techniques (HSQC, HMBC) to assign proton-carbon connectivity in complex regions (e.g., overlapping pyran/thiadiazole signals) .

- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 16) .

Methodological Notes

- Data validation : Cross-reference findings with PubChem datasets and crystallographic databases (e.g., CCDC) to ensure reproducibility .

- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing and institutional biosafety protocols for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.